molecular formula C18H18N4O4S B2843394 Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate CAS No. 852376-92-2

Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate

Cat. No.: B2843394
CAS No.: 852376-92-2
M. Wt: 386.43
InChI Key: RRWRHTPWJQVDLW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazolo[4,3-b]pyridazine ring. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of an ester group suggests that the compound might have a fruity smell .

Scientific Research Applications

Metabolism and Disposition Studies

  • A study on the metabolism and disposition of a potent and selective GABA-Aalpha2/3 receptor agonist highlights the complex metabolic pathways involved in the biotransformation of similar triazolopyridazine derivatives. The research demonstrates extensive metabolism via multiple pathways including hydroxylation, N-deethylation, and direct N-glucuronidation, with metabolites excreted in urine and feces (Polsky-Fisher et al., 2006).

Pharmacokinetic and Toxicological Analysis

  • In pharmacokinetic and toxicological contexts, studies like the one on mebeverine, an antispasmodic drug, reveal how similar compounds can lead to positive amphetamine results in fluorescence polarization immunoassay due to their metabolic pathways. This underscores the importance of understanding the metabolic products of chemical compounds for accurate toxicological analysis (Kraemer et al., 2001).

Endocrine Disrupting Properties

  • Research on Ethylhexyl methoxycinnamate, a UV filter, discusses its widespread use in cosmetics and its endocrine-disrupting properties, highlighting the significance of studying similar compounds for potential environmental and health impacts. Identifying major metabolites in animal models and their presence in human samples emphasizes the importance of assessing exposure and effects on humans (Huang et al., 2019).

Neuroreceptor Binding Studies

  • The quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers using [(18)f]p-MPPF, an analogous compound, showcases the potential of similar chemicals for neuroreceptor binding studies. This approach aids in the development of neuroimaging techniques for understanding receptor distributions and functions in the brain (Passchier et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the exact mechanism of action for this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. Potential applications could be explored based on its chemical structure and properties .

Properties

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-3-26-17(24)10-13(23)11-27-16-9-8-15-19-20-18(22(15)21-16)12-4-6-14(25-2)7-5-12/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWRHTPWJQVDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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